molecular formula C16H12Cl2N2S B11546998 N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11546998
M. Wt: 335.2 g/mol
InChI Key: HFGGRGPCZCQQKC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two chlorophenyl groups and a methyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-methylaniline with 4-chlorobenzaldehyde in the presence of a base, followed by cyclization with a sulfur source to form the thiazole ring. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorophenyl and methyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl2N2S

Molecular Weight

335.2 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12Cl2N2S/c1-10-2-7-13(8-14(10)18)19-16-20-15(9-21-16)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)

InChI Key

HFGGRGPCZCQQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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